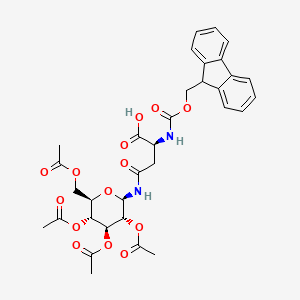
Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH is a complex chemical compound that combines the properties of a protected amino acid and a glycosylated derivative. The compound consists of Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to L-asparagine, which is further glycosylated with a beta-D-glucose molecule that is acetylated at four positions. This compound is primarily used in peptide synthesis and glycopeptide research due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH typically involves multiple steps:
Protection of L-Asparagine: The amino group of L-asparagine is protected using the Fmoc group. This is achieved by reacting L-asparagine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Glycosylation: The protected L-asparagine is then glycosylated with beta-D-glucose. This step involves the use of glycosyl donors and catalysts to attach the glucose molecule to the asparagine.
Acetylation: The hydroxyl groups of the attached glucose are acetylated using acetic anhydride in the presence of a base like pyridine. This step ensures the stability and solubility of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-asparagine and Fmoc-Cl are reacted in industrial reactors.
Automated Glycosylation: Automated systems are used to glycosylate the protected asparagine with beta-D-glucose.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH can undergo oxidation reactions, particularly at the glucose moiety.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group of asparagine.
Substitution: The acetyl groups on the glucose can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Piperidine is commonly used to remove the Fmoc group under basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the glucose moiety.
Reduction: Free L-asparagine with a glycosylated glucose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH is widely used in peptide synthesis, particularly in the synthesis of glycopeptides. Its unique structure allows for the incorporation of glycosylated amino acids into peptides, which is essential for studying protein-carbohydrate interactions.
Biology
In biological research, this compound is used to study glycosylation patterns and their effects on protein function. It is also used in the synthesis of glycoproteins, which are important for understanding cell signaling and immune responses.
Medicine
This compound is used in the development of glycopeptide-based drugs
Industry
In the pharmaceutical industry, this compound is used in the synthesis of complex glycopeptides and glycoproteins. It is also used in the development of diagnostic tools and assays for detecting glycosylation patterns in biological samples.
Mechanism of Action
The mechanism of action of Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group of asparagine during peptide synthesis, allowing for selective deprotection and coupling reactions. The glycosylated glucose moiety can interact with specific receptors and enzymes, modulating their activity and function. This compound can also influence protein folding and stability, affecting the overall biological activity of the synthesized peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Asn(beta-D-Glc)-OH: Similar to Fmoc-L-Asn(beta-D-Glc(Ac)4)-OH but without the acetylation of the glucose moiety.
Fmoc-L-Asn(beta-D-Gal(Ac)4)-OH: Contains a beta-D-galactose moiety instead of glucose.
Fmoc-L-Asn(beta-D-GlcNAc(Ac)4)-OH: Contains an N-acetylglucosamine moiety instead of glucose.
Uniqueness
This compound is unique due to its acetylated glucose moiety, which provides enhanced stability and solubility compared to non-acetylated derivatives. This compound also offers specific interactions with receptors and enzymes that are not possible with other glycosylated derivatives, making it valuable for studying protein-carbohydrate interactions and developing glycopeptide-based drugs.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O14/c1-16(36)44-15-26-28(46-17(2)37)29(47-18(3)38)30(48-19(4)39)31(49-26)35-27(40)13-25(32(41)42)34-33(43)45-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,43)(H,35,40)(H,41,42)/t25-,26+,28+,29-,30+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEAGRHWPMBXDK-FSGGUYTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)
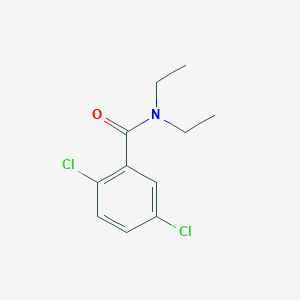
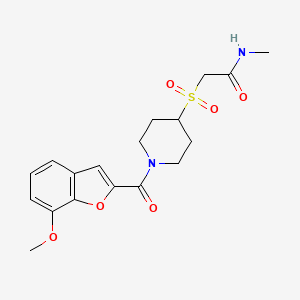
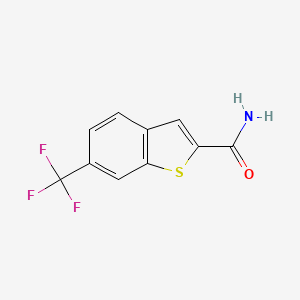
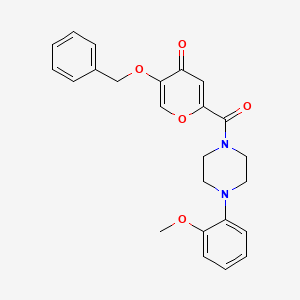
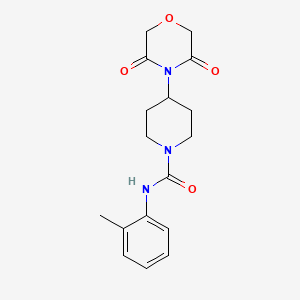

![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2360427.png)
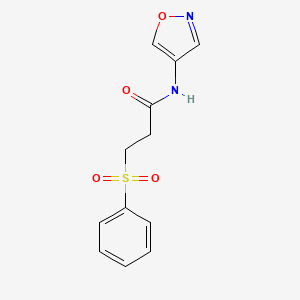
![7-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2360430.png)
